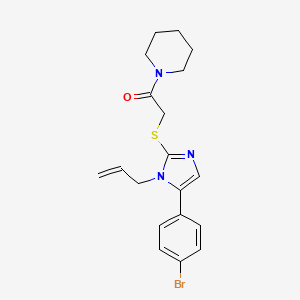
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22BrN3OS and its molecular weight is 420.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound characterized by a complex structure that includes an imidazole ring, an allyl group, and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.
Chemical Structure
The molecular formula for this compound is C18H17BrN4OS, with a molecular weight of approximately 449.4 g/mol. Its structure is outlined below:
| Feature | Description |
|---|---|
| Imidazole Ring | Five-membered aromatic ring |
| Allyl Group | Contributes to biological activity |
| Bromophenyl Moiety | Enhances interaction with targets |
| Piperidine Moiety | Associated with various pharmacological effects |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound exhibits potential as an inhibitor of Na+/K(+)-ATPase, which is crucial for maintaining cellular ion balance and has implications in cancer cell proliferation .
Biological Activities
Research indicates several notable biological activities associated with this compound:
1. Anticancer Activity
Studies have shown that imidazole derivatives, similar to this compound, can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated chemopreventive and chemotherapeutic properties by inhibiting growth in glioma cells and other malignancies .
2. Enzyme Inhibition
The compound has been linked to inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and Na+/K(+)-ATPase. These enzymes play pivotal roles in neurotransmission and cellular signaling pathways, respectively, making their inhibition relevant for therapeutic applications in neurodegenerative diseases and cancer .
3. Antimicrobial Properties
Preliminary studies suggest that the presence of the thioether linkage may enhance the antimicrobial activity of the compound against various bacterial strains, although specific data on this aspect requires further investigation .
Case Studies
Several case studies highlight the biological efficacy of imidazole derivatives:
- Study on Cancer Cell Lines : A comparative analysis demonstrated that certain imidazole derivatives exhibited up to ten times greater growth inhibitory activity than standard treatments like perillyl alcohol in glioma cell lines .
- Enzyme Inhibition Studies : Research focused on thiazole derivatives indicated that modifications similar to those found in our compound can lead to significant inhibition of Na+/K(+)-ATPase, suggesting potential applications in treating cancers characterized by overactive oncogenic pathways .
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3OS/c1-2-10-23-17(15-6-8-16(20)9-7-15)13-21-19(23)25-14-18(24)22-11-4-3-5-12-22/h2,6-9,13H,1,3-5,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKNGEOZQUHNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













